Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ol
Description
Contextualizing Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ol within Bicyclic Hydrocarbon Chemistry
This compound belongs to the class of bicyclic hydrocarbons, compounds containing two fused rings. Its defining feature is the fusion of a benzene (B151609) ring with a cyclobutadiene (B73232) ring, a combination that imparts significant strain and unique electronic properties. The chemistry of such systems is often dictated by the tendency of the strained four-membered ring to undergo reactions that relieve this strain.
In the case of the more stable and well-documented analog, Bicyclo[4.2.0]octa-1,3,5-trien-7-ol , the cyclobutane (B1203170) ring is saturated. This compound serves as a valuable point of comparison for understanding the potential reactivity of its fully unsaturated counterpart. The introduction of a double bond to form the cyclobutadiene ring in this compound dramatically alters the electronic landscape of the molecule.
Structural Framework of this compound and its Benzocyclobutadiene Core
The core of this compound is benzocyclobutadiene (Bicyclo[4.2.0]octa-1,3,5,7-tetraene). chemspider.com This molecule is a fascinating case study in the principles of aromaticity and anti-aromaticity. While the benzene ring is aromatic and stabilized, the fused cyclobutadiene ring is anti-aromatic, a state that leads to significant destabilization. chemspider.com This inherent instability makes benzocyclobutadiene and its derivatives highly reactive, often acting as transient intermediates in chemical reactions. chemspider.com
The addition of a hydroxyl group at the 7-position of the cyclobutadiene ring to form this compound is expected to further influence its stability and reactivity. The electron-donating nature of the hydroxyl group could potentially modulate the electronic properties of the anti-aromatic ring system. However, the inherent strain and anti-aromatic character of the core structure would likely render this alcohol highly prone to dimerization, polymerization, or other reactions that would disrupt the cyclobutadiene moiety.
| Property | Bicyclo[4.2.0]octa-1,3,5-trien-7-ol | Bicyclo[4.2.0]octa-1,3,5,7-tetraene (Benzocyclobutadiene) |
| Molecular Formula | C₈H₈O | C₈H₆ |
| Molar Mass | 120.15 g/mol | 102.13 g/mol |
| CAS Number | 35447-99-5 | 4026-23-7 |
Historical Context of Bicyclo[4.2.0]octatetraene Derivatives Research
The investigation into bicyclo[4.2.0]octatetraene derivatives is intrinsically linked to the study of strained ring systems and reactive intermediates. The quest to synthesize and characterize benzocyclobutadiene itself was a significant challenge for organic chemists. Early attempts to isolate this elusive molecule were unsuccessful due to its high reactivity.
The development of trapping experiments, where the reactive intermediate is intercepted by another molecule to form a stable adduct, provided indirect evidence for the existence of benzocyclobutadiene. Subsequent research focused on the generation of benzocyclobutadiene in situ for use in organic synthesis. These methods often involve the elimination of small molecules from stable precursors.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6O |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-7-ol |
InChI |
InChI=1S/C8H6O/c9-8-5-6-3-1-2-4-7(6)8/h1-5,9H |
InChI Key |
MWHUSIKAKGHWCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C2C=C1)O |
Origin of Product |
United States |
Theoretical Frameworks and Computational Investigations
Quantum-Chemical Studies on Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ol and Analogues
Quantum-chemical calculations are indispensable for elucidating the molecular and electronic structure of strained, polycyclic systems that are often transient or difficult to study experimentally. Methodologies ranging from Density Functional Theory (DFT) to high-level ab initio and semiempirical approaches have been employed to model the energetic and electronic landscapes of the benzocyclobutadiene framework.
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of benzocyclobutadiene derivatives due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP are commonly used to optimize geometries and calculate electronic properties.
In the parent benzocyclobutadiene molecule, DFT calculations reveal a distinct pattern of bond length alternation in the four-membered ring, consistent with a localized π-system rather than a delocalized antiaromatic structure. The fusion of the benzene (B151609) ring imposes significant strain and influences the electronic distribution.
The introduction of a hydroxyl group at the C7 position to form this compound is expected to significantly modulate the electronic properties of the system. As an electron-donating group, the -OH substituent can increase the electron density in the π-system, particularly within the four-membered ring, through resonance effects. This donation of electron density can influence the reactivity of the molecule, potentially altering its behavior in cycloaddition reactions or its stability. DFT calculations on substituted aromatic systems have shown that electron-donating groups can impact frontier molecular orbital (HOMO-LUMO) energies, which in turn affects the kinetic and thermodynamic parameters of reactions. For instance, studies on substituted benzenes show that electron-donating groups generally raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack.
| Property | Benzocyclobutadiene (Calculated) | Expected Effect of -OH Group |
| C1-C6 Bond Length (Å) | ~1.38 - 1.39 | Minor change |
| C7-C8 Bond Length (Å) | ~1.51 - 1.52 | Minor change |
| C=C (four-membered ring) (Å) | ~1.37 | Lengthening due to electron donation |
| C-C (four-membered ring) (Å) | ~1.43 | Shortening due to increased π-character |
| HOMO Energy | Lower | Higher (destabilized) |
| LUMO Energy | Higher | Minor change or slight increase |
| HOMO-LUMO Gap | Larger | Smaller |
Note: Specific values for this compound require dedicated calculations but trends are inferred from established principles of substituent effects.
Ab Initio and Semiempirical Methods for Energetic Profiles
Ab initio methods, such as Møller–Plesset perturbation theory (MP2), provide a higher level of theory for calculating energetic properties, including stabilization and strain energies. researchgate.net While computationally more demanding than DFT, these methods are crucial for benchmarking and obtaining more accurate energetic profiles. For the parent benzocyclobutadiene, ab initio calculations have been instrumental in quantifying the significant strain energy and the energetic consequences of fusing an antiaromatic ring to a benzene ring. researchgate.net
Aromaticity and Antiaromaticity in the Bicyclo[4.2.0]octatetraene System
The concept of aromaticity is central to understanding the behavior of the benzocyclobutadiene core. The system represents a classic case of conflicting electronic requirements, with a 6π-electron benzene ring fused to a 4π-electron cyclobutadiene (B73232) ring.
Evaluation of Ring Strain and Planarity in Benzocyclobutadiene Analogues
The geometry of the benzocyclobutadiene system is heavily influenced by ring strain. The ideal bond angles for an sp²-hybridized carbon are 120°, but the internal angles of the four-membered ring are constrained to approximately 90°. This deviation from ideal geometry, known as angle strain, contributes significantly to the molecule's high enthalpy of formation and reactivity.
Computational methods can quantify this strain energy. Ab initio studies have been used to calculate the strain energy of small ring hydrocarbons, providing insight into their stability. For benzocyclobutadiene, the fusion of the rings enforces a high degree of planarity, which exacerbates the torsional strain from eclipsing C-H bonds on the four-membered ring. The molecule distorts slightly from perfect planarity to alleviate some of this strain, but the fundamental high-energy nature of the system remains. The addition of a substituent like the hydroxyl group is unlikely to fundamentally alter the high degree of ring strain inherent to the bicyclic core.
Delocalization and Aromatic Stabilization Energy Analyses
Aromatic Stabilization Energy (ASE) is a quantitative measure of the extra stability a cyclic conjugated molecule possesses compared to a hypothetical acyclic analogue. Conversely, a negative ASE indicates antiaromatic destabilization. Various computational methods, including isodesmic and homodesmotic reactions, are used to calculate ASE. For benzocyclobutadiene, these calculations confirm a significant destabilization, consistent with the presence of the antiaromatic cyclobutadiene moiety.
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves placing a "ghost" atom at the center of a ring and calculating the magnetic shielding. Negative NICS values typically indicate aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current). NICS calculations for benzocyclobutadiene show a negative value for the six-membered ring and a large positive value for the four-membered ring, providing clear evidence for localized aromatic and antiaromatic character, respectively. The hydroxyl group in this compound, by donating electron density into the four-membered ring, would likely influence the magnitude of its paratropic ring current and thus its NICS value.
| Aromaticity Metric | Six-Membered Ring (Benzene moiety) | Four-Membered Ring (Cyclobutadiene moiety) |
| π-Electron Count | 6 | 4 |
| Hückel's Rule Prediction | Aromatic | Antiaromatic |
| NICS(1) Value (ppm) | Negative (Aromatic) | Positive (Antiaromatic) |
| Aromatic Stabilization Energy | Stabilized | Destabilized |
Magnetic Anisotropy and Ring Current Effects (e.g., NMR Chemical Shifts as Probes)
The magnetic properties of this compound are intrinsically linked to the electronic structure of its core, benzocyclobutadiene. This moiety is known to be antiaromatic, a feature that profoundly influences the magnetic environment of the molecule. Theoretical and computational studies on benzocyclobutadiene and its derivatives provide a framework for understanding the magnetic anisotropy and ring current effects in the subject compound.
In aromatic molecules, a diatropic ring current is induced in the presence of an external magnetic field, leading to characteristic shielding and deshielding effects observable in NMR spectroscopy. Conversely, antiaromatic systems exhibit a paratropic ring current, which results in an opposite pattern of magnetic shielding. For this compound, the fusion of a benzene ring with a cyclobutadiene ring is expected to result in a complex interplay of these effects.
Computational studies on benzocyclobutadiene have indicated a significant reduction in the diamagnetic ring current of the benzene ring due to the influence of the antiaromatic four-membered ring. This suggests that the π-electrons in the six-membered ring of this compound are less delocalized than in a simple benzene ring. The paratropic current of the cyclobutadiene portion of the molecule would counteract the diatropic current of the benzene ring, leading to a nuanced magnetic landscape.
NMR chemical shifts serve as a sensitive probe for these ring current effects. Protons attached to an aromatic ring typically resonate at high chemical shifts (deshielded) due to the diatropic ring current. In contrast, the paratropic ring current in an antiaromatic system would shield external protons. For this compound, it is predicted that the protons on the six-membered ring would exhibit chemical shifts that are less deshielded than those of benzene, reflecting the diminished aromatic character. The proton of the hydroxyl group and any protons on the four-membered ring would be in a region of complex magnetic anisotropy, making their chemical shifts difficult to predict without specific computational data.
The table below summarizes the expected trends in NMR chemical shifts for the protons of this compound based on the theoretical understanding of ring currents in related systems.
| Proton Environment | Expected Ring Current Effect | Predicted ¹H NMR Chemical Shift Trend |
| Protons on the six-membered ring | Reduced diatropic current from the benzene ring, influenced by the paratropic current of the cyclobutadiene ring. | Less deshielded compared to benzene protons (i.e., < 7.26 ppm). |
| Proton on the hydroxyl group | Influenced by the local electronic environment and the overall magnetic anisotropy of the molecule. | Highly dependent on solvent and hydrogen bonding; difficult to predict without specific calculations. |
It is important to note that these are qualitative predictions based on the behavior of the parent benzocyclobutadiene system. Precise, quantitative predictions of NMR chemical shifts for this compound would necessitate dedicated computational studies, which are not currently available in the literature.
Valence Tautomerism and Isomerization Dynamics
Theoretical Treatment of Cyclooctatetraene (B1213319) – Bicyclo[4.2.0]octa-2,4,7-triene Valence Tautomerism
A fundamental aspect of the chemistry of eight-membered ring systems is the valence tautomerism between a monocyclic and a bicyclic form. In the case of the parent hydrocarbon, this equilibrium exists between cyclooctatetraene (COT) and its bicyclic isomer, bicyclo[4.2.0]octa-2,4,7-triene. This process is a thermally allowed electrocyclic reaction and has been the subject of numerous theoretical and experimental investigations.
Density functional theory (DFT) calculations have shown that cyclooctatetraene is thermodynamically more stable than bicyclo[4.2.0]octa-2,4,7-triene. This energy difference is a key factor governing the position of the equilibrium. The theoretical treatment of this tautomerism involves the calculation of the potential energy surface connecting the two isomers, including the transition state for the interconversion.
The Woodward-Hoffmann rules predict that the thermal electrocyclic ring-opening of a cyclobutene (B1205218) to a butadiene is a conrotatory process. Similarly, the ring-closure of cyclooctatetraene to bicyclo[4.2.0]octa-2,4,7-triene follows a defined stereochemical pathway. Computational studies have elucidated the geometry of the transition state and the activation energy for this process.
The introduction of substituents on the eight-membered ring can significantly influence the thermodynamics and kinetics of the valence tautomerism. While specific calculations for this compound are not available, the principles derived from the study of the parent system and its substituted derivatives provide a solid foundation for understanding the potential for such isomerizations in this molecule.
Enol-Keto Tautomerism of this compound to Bicyclo[4.2.0]octa-1,3,5-trien-7-one
The equilibrium between an enol and its corresponding keto form is a classic example of tautomerism. For this compound, this equilibrium involves the interconversion to its keto tautomer, Bicyclo[4.2.0]octa-1,3,5-trien-7-one. The position of this equilibrium is governed by the relative thermodynamic stabilities of the two tautomers.
In general, for simple aliphatic systems, the keto form is significantly more stable than the enol form. However, in cases where the enol form is part of an aromatic system, the equilibrium can be shifted towards the enol. Phenol, for instance, exists almost exclusively in its enol form due to the large stabilization energy associated with the aromaticity of the benzene ring.
The case of this compound is more complex. The enol form contains a benzocyclobutadiene system. As discussed previously, the aromaticity of the benzene ring in this system is compromised by the antiaromatic character of the fused four-membered ring. The keto form, Bicyclo[4.2.0]octa-1,3,5-trien-7-one, disrupts the π-system of the six-membered ring.
Theoretical calculations are essential to determine the relative stabilities of these two tautomers. Density functional theory (DFT) is a common computational method used to investigate keto-enol equilibria. Such calculations would involve optimizing the geometries of both the enol and keto forms and calculating their respective energies (enthalpy and Gibbs free energy).
The following table outlines the key factors that would influence the enol-keto equilibrium for this system and the likely impact on the relative stability of the tautomers.
| Factor | Influence on Enol Form (this compound) | Influence on Keto Form (Bicyclo[4.2.0]octa-1,3,5-trien-7-one) | Predicted Effect on Equilibrium |
| Aromaticity/Antiaromaticity | The six-membered ring has reduced aromaticity due to fusion with the antiaromatic four-membered ring. | The π-system of the six-membered ring is disrupted by the carbonyl group. | The reduced aromatic stabilization of the enol form may lessen the driving force for enolization compared to phenol. |
| Ring Strain | The presence of the fused four-membered ring introduces significant angle strain. | The ring strain in the bicyclo[4.2.0]octane framework is retained. | The high ring strain in both tautomers is a significant factor, but its differential effect on the stability of the enol versus the keto form would require detailed calculations. |
| Hydrogen Bonding | The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially leading to intermolecular stabilization in condensed phases. | The carbonyl group can act as a hydrogen bond acceptor. | Solvent effects are expected to play a crucial role in the position of the equilibrium. Polar, protic solvents may favor the keto form through hydrogen bonding. |
Without specific computational data for the this compound / Bicyclo[4.2.0]octa-1,3,5-trien-7-one system, it is difficult to definitively predict which tautomer would be more stable. However, the interplay of reduced aromaticity and significant ring strain suggests that the equilibrium may not be as heavily skewed towards the enol form as is observed for simple phenols.
Synthetic Strategies and Methodologies
Approaches to the Bicyclo[4.2.0]octatetraene Scaffold
The construction of the bicyclo[4.2.0]octatetraene skeleton, also known as benzocyclobutadiene, is a critical first step. This highly strained and reactive intermediate is typically generated in situ and trapped, or stabilized through substitution.
Direct Synthesis from Benzocyclobutene Precursors
One of the common strategies to access the bicyclo[4.2.0]octatetraene scaffold involves the dehydrohalogenation of dihalobenzocyclobutenes. This elimination reaction generates the fleeting benzocyclobutadiene intermediate, which can then be utilized in subsequent reactions. The choice of base and reaction conditions is crucial to control the formation and reactivity of this transient species.
Another approach involves the thermal or photochemical activation of benzocyclobutene derivatives. For instance, the thermal ring-opening of benzocyclobutene can lead to the formation of o-xylylene (B1219910), which can then undergo further transformations. However, achieving the fully unsaturated tetraene system directly through this method is often challenging and can lead to a mixture of products.
One-Pot Procedures and Multi-Component Reactions
In an effort to improve efficiency and minimize the handling of unstable intermediates, one-pot procedures and multi-component reactions have been developed for the synthesis of functionalized benzocyclobutene derivatives. A notable example is a zirconium-promoted cross-coupling reaction of aryllithium compounds and alkenyl bromides, which allows for the regio- and diastereoselective synthesis of functionalized cyclobutabenzene derivatives from readily available starting materials. organic-chemistry.org These methods offer a convergent and atom-economical route to complex bicyclo[4.2.0]octane systems, which can then be further manipulated to introduce the required unsaturation.
A modular, divergent, and stereoselective copper- and palladium-catalyzed assembly/cyclization sequence has also been reported for the synthesis of densely functionalized benzocyclobutenes from imine, allene, and diboron (B99234) precursors. manchester.ac.uk This approach provides a versatile platform for accessing a variety of substituted benzocyclobutene scaffolds.
Transition Metal-Catalyzed Syntheses (e.g., Rhodium-Catalyzed Cycloadditions)
Transition metal catalysis has emerged as a powerful tool for the construction of the bicyclo[4.2.0]octane framework. Rhodium-catalyzed cycloaddition reactions, in particular, have shown significant promise. For instance, rhodium catalysts can facilitate the [4+2] cycloaddition of dienes and alkynes to construct the bicyclic system. While this often leads to partially saturated rings, these can serve as precursors to the desired tetraene.
Palladium-catalyzed C-H activation has also been successfully employed in the synthesis of benzocyclobutenes. scripps.edu This strategy involves the intramolecular coupling of an aryl group with a neighboring C-H bond, often directed by a functional group, to form the four-membered ring. These methods offer high efficiency and functional group tolerance. For example, a combination of Pd(OAc)₂ and PtBu₃ as the catalyst system, with K₂CO₃ as the base in DMF, allows for the synthesis of various substituted benzocyclobutenes through C-H activation of methyl groups. organic-chemistry.org
Introduction and Functionalization of the Hydroxyl Group
Once the bicyclo[4.2.0]octatetraene scaffold or a suitable precursor is in hand, the next critical step is the introduction of the hydroxyl group at the 7-position with high regioselectivity.
Strategies for Regioselective Hydroxylation at the 7-Position
Direct regioselective hydroxylation of the fully unsaturated and highly reactive bicyclo[4.2.0]octatetraene is a formidable challenge. Therefore, synthetic strategies often rely on the functionalization of a more stable precursor, such as a benzocyclobutene derivative.
One potential approach involves the oxidation of a C-H bond at the benzylic position of a benzocyclobutene precursor. Various oxidizing agents and catalytic systems have been developed for benzylic C-H oxidation. mdpi.com The selectivity of this reaction would be highly dependent on the electronic and steric environment of the benzylic protons. For instance, site-selective benzylic C-H hydroxylation in electron-deficient azaheterocycles has been achieved using an iodine(III) reagent, suggesting that tailored reagents could potentially achieve the desired regioselectivity in the benzocyclobutene system. rsc.orgchemrxiv.org
Enzymatic hydroxylation offers another promising avenue for achieving high regioselectivity. Peroxygenases, for example, have been shown to catalyze the stereoselective benzylic hydroxylation of alkylbenzenes. researchgate.net The application of such biocatalysts to a benzocyclobutene substrate could potentially afford the desired 7-hydroxy derivative with high enantiomeric excess.
Post-Cyclization Functional Group Interconversions
An alternative to direct hydroxylation is the introduction of a functional group at the 7-position during the synthesis of the bicyclic scaffold, which can then be converted to a hydroxyl group. This approach offers greater control over regioselectivity.
For example, a ketone functionality can be incorporated at the 7-position to form a benzocyclobutenone derivative. The synthesis of such compounds can be achieved through various methods, including rhodium-catalyzed ring-expansion reactions of cyclobutenones. nih.gov The resulting ketone can then be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
The following table summarizes some of the key synthetic strategies discussed:
| Strategy | Description | Key Features | Reference(s) |
| Dehydrohalogenation | Elimination of HX from dihalobenzocyclobutenes to form benzocyclobutadiene. | Generates a highly reactive intermediate. | General Knowledge |
| One-Pot Zirconium-Promoted Coupling | Cross-coupling of aryllithiums and alkenyl bromides. | Regio- and diastereoselective formation of functionalized benzocyclobutenes. | organic-chemistry.org |
| Cu/Pd-Catalyzed Assembly | Modular synthesis from imines, allenes, and diborons. | Versatile and stereoselective access to densely functionalized benzocyclobutenes. | manchester.ac.uk |
| Palladium-Catalyzed C-H Activation | Intramolecular coupling to form the four-membered ring. | High efficiency and functional group tolerance. | scripps.edu |
| Benzylic C-H Oxidation | Direct introduction of a hydroxyl group at the 7-position of a precursor. | Potentially regioselective with tailored reagents or biocatalysts. | mdpi.comrsc.orgchemrxiv.orgresearchgate.net |
| Functional Group Interconversion | Introduction of a precursor functional group (e.g., ketone) followed by conversion to a hydroxyl group. | Offers high regiochemical control. | nih.gov |
Stereoselective and Enantioselective Synthesis of Bicyclo[4.2.0]octatetraene Derivatives
The spatial arrangement of atoms, or stereochemistry, within the bicyclo[4.2.0]octane core is pivotal, as it dictates the molecule's ultimate shape and biological function. Consequently, significant research has focused on controlling the stereochemical outcomes of synthetic reactions.
Control of Stereochemistry in Bicyclo[4.2.0]octadiene Intermediates
The formation of the bicyclo[4.2.0]octadiene skeleton often proceeds through a 6π electrocyclization of a cyclooctatriene intermediate. The stereochemical course of this ring-closure can be influenced by the substituents present on the precursor molecule. This control is crucial for synthesizing specific diastereomers, such as the endo and exo isomers.
Research into the synthesis of intermediates for natural products like SNF 4435C and D has demonstrated that the choice of a functionalized substituent can effectively control the ratio of endo to exo products. acs.org In these studies, a tandem electrocyclic closure of 1,1,8-trisubstituted tetraene substrates was investigated. The steric and electronic properties of the substituent at the C-1 position of the tetraene precursor were found to direct the stereochemical outcome of the cyclization, allowing for the selective formation of the desired isomer. acs.org
Furthermore, computational studies have shown that in the 8π-6π electrocyclization cascades of 1,3,5,7-tetraenes, the 6π electrocyclization step is often diastereoselective. For di- and trisubstituted tetraenes, the exo mode of ring closure is typically favored due to steric interactions that destabilize the transition state leading to the endo product. nih.gov This inherent preference provides a foundational level of stereocontrol in many synthetic pathways.
| Precursor Type | Key Substituent Feature | Observed Stereochemical Outcome | Rationale | Reference |
|---|---|---|---|---|
| 1,1,8-Trisubstituted Tetraenes | Choice of RZ substituent at C-1 | Controls the ratio of endo:exo products | Steric and electronic effects of the substituent during the tandem electrocyclic closure | acs.org |
| Terminal Di- and Trisubstituted Tetraenes | Substituents at the termini of the polyene chain | Favors the exo mode of ring closure | Steric interactions destabilize the endo transition state during the 6π electrocyclization step | nih.gov |
Enantioselective Approaches to Related Phenols and Alcohols
Achieving an enantioselective synthesis, which produces a single mirror image (enantiomer) of a chiral molecule, is a significant goal in modern organic chemistry. For bicyclo[4.2.0]octatetraene derivatives, a promising strategy involves the desymmetrization of an achiral starting material like cyclooctatetraene (B1213319) oxide. rsc.org This approach, in principle, could establish the desired absolute stereochemistry early in the synthetic sequence.
However, a major obstacle to a successful enantioselective synthesis has been identified. rsc.org Computational studies using Density Functional Theory (DFT) and subsequent experimental work have revealed that bicyclo[4.2.0]octadiene intermediates are configurationally unstable. rsc.orgnih.govnih.gov They can undergo a facile, transient 8π-electrocyclic ring opening to form a linear, achiral tetraene. rsc.orgnih.gov This achiral intermediate can then re-close to form either enantiomer of the bicyclic system, leading to rapid racemization. nih.govnsf.gov This process effectively erodes any enantiopurity established earlier in the synthesis, dashing hopes for an effective enantioselective route under thermal conditions. rsc.orgnih.gov
Utilization of Cyclooctatetraene in Synthetic Pathways
Cyclooctatetraene (COT) is a versatile and π-rich building block that serves as a common starting material for the synthesis of the bicyclo[4.2.0]octadiene core. nih.govresearchgate.netadelaide.edu.au Its unique reactivity allows for rapid entry into the complex molecular architecture of these systems.
Cyclooctatetraene as a Precursor to Bicyclo[4.2.0]octadiene Systems
One of the most powerful strategies in natural product synthesis is to mimic the proposed biosynthetic pathways. Many approaches to bicyclo[4.2.0]octadiene-containing natural products, such as the endiandric acids, begin with the challenging synthesis of a linear tetraene precursor designed to initiate a cyclization cascade. rsc.orgnih.govacs.orgacs.org
More direct and efficient methods have been developed that use COT to forge the functionalized bicyclic system in just a few steps. nih.govacs.org These strategies intercept the biosynthetic cascade at a later stage, avoiding the synthesis of unstable linear polyenes. Key methods include:
Cyclopropanation and Ring Opening: Rhodium-catalyzed cyclopropanation of COT, followed by a nucleophilic ring-opening of the resulting cyclopropane, provides rapid access to functionalized bicyclo[4.2.0]octadiene systems. adelaide.edu.aursc.org
Difunctionalization of COT Oxide: An SN2′ alkylation of cyclooctatetraene oxide can lead to a cyclooctatrienol intermediate. This can then undergo a tandem Claisen rearrangement and 6π-electrocyclization to construct an advanced bicyclo[4.2.0]octadiene aldehyde. rsc.orgnih.govresearchgate.net
| Method | Key Steps | Advantages | Reference |
|---|---|---|---|
| Cyclopropanation/Ring Opening | 1. Rh-catalyzed cyclopropanation of COT. 2. Nucleophilic ring opening with organocuprates. | Forges the bicyclic framework in two steps; generates multiple C-C bonds and stereocenters early. | adelaide.edu.aursc.orgnih.govacs.org |
| COT Oxide Difunctionalization | 1. SN2′ alkylation of COT oxide. 2. Tandem Claisen rearrangement/6π-electrocyclization. | Rapidly constructs advanced, functionalized bicyclic intermediates; intercepts the 8π/6π cascade. | rsc.orgnih.govresearchgate.net |
Electrocyclization Cascades (e.g., 8π/6π Electrocyclizations) in Bicyclo[4.2.0]octatetraene Formation
The biosynthesis of many natural products featuring the bicyclo[4.2.0]octadiene core is thought to involve a spectacular cascade of pericyclic reactions. acs.org This sequence has inspired numerous biomimetic total syntheses. rsc.org The key transformation is a tandem 8π/6π electrocyclization cascade. rsc.orgnih.govacs.org
The process is initiated by a linear, stereodefined polyene. rsc.orgnih.gov
8π Electrocyclization: The linear tetraene first undergoes a conrotatory 8π electrocyclization under thermal or photochemical conditions to form a monocyclic 1,3,5-cyclooctatriene (B161208) intermediate. nih.govrsc.org
6π Electrocyclization: This cyclooctatriene intermediate immediately undergoes a highly torquoselective, disrotatory 6π electrocyclization to form the thermodynamically stable bicyclo[4.2.0]octa-2,4-diene product. nih.govrsc.org
The success and stereochemical outcome of this cascade are highly dependent on the substitution pattern of the initial polyene. nih.govresearchgate.net Relief of steric strain in substituted cyclooctatriene intermediates ensures that the subsequent 6π ring closure is both kinetically facile and thermodynamically favorable. nih.gov
Synthesis of Substituted and Heteroatom-Containing Analogues
The bicyclo[4.2.0]octane framework serves as a versatile scaffold for the synthesis of a wide range of analogues, including those with extensive substitution or the incorporation of heteroatoms like nitrogen and oxygen. These modifications are pursued to create novel carbohydrate mimetics and potential glycosidase inhibitors. beilstein-journals.org
Starting from cyclooctatetraene, various functionalized bicyclo[4.2.0]octane derivatives have been prepared. For example, the photooxygenation of a trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene yields a tricyclic endoperoxide. nih.govresearchgate.net This intermediate is a gateway to highly substituted polyhydroxylated structures, such as bis-homoinositol analogues, which contain multiple hydroxyl groups and may possess interesting biological activities. nih.govsmolecule.com
The introduction of nitrogen to create aminocyclitol analogues has also been successfully demonstrated. beilstein-journals.orgbeilstein-journals.org These syntheses often involve the formation of bicyclic endoperoxides from diacetoxy- or dichloro-bicyclo[4.2.0]octa-2,4-diene precursors. Reduction of the endoperoxide followed by a palladium-catalyzed cyclization can yield oxazolidinone derivatives. Subsequent oxidation and hydrolysis steps furnish the desired aminocyclitols, which are a class of compounds with significant therapeutic potential. beilstein-journals.org
| Analogue Class | Key Precursor | Key Transformations | Resulting Structure | Reference |
|---|---|---|---|---|
| Bis-homoinositols (Polyhydroxylated) | trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene | Photooxygenation, reduction, dihydroxylation (OsO4) | Polyhydroxylated bicyclic core with cis- and allo-inositol motifs | nih.govresearchgate.netsmolecule.com |
| Aminocyclitols (Nitrogen-containing) | trans-7,8-diacetoxy-bicyclo[4.2.0]octa-2,4-diene | Photooxygenation, reduction, Pd(0)-catalyzed cyclization, hydrolysis | Bicyclic amino-polyols with oxazolidinone intermediates | beilstein-journals.orgbeilstein-journals.org |
| Halogenated Inositols | syn-bisepoxide from COT | Rearrangement of endoperoxide to bisepoxide, ring-opening | Halogenated bicyclo[4.2.0] inositols | researchgate.net |
Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde and Related Aldehydes
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde, a key intermediate, can be accomplished through several strategic approaches, primarily involving formylation of the benzocyclobutene core.
One common and high-yielding method involves the use of a Grignard reagent. sci-hub.se 4-Bromobenzocyclobutene is reacted with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. This organomagnesium compound is then treated with anhydrous N,N-dimethylformamide (DMF) at low temperatures. A subsequent aqueous workup with a saturated solution of ammonium (B1175870) chloride yields Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde. sci-hub.semdpi.com This procedure is efficient, affording the aldehyde in high purity and yield, making it suitable for laboratory-scale preparations. mdpi.com
An alternative formylation technique is the direct reaction of benzocyclobutene with dichloromethyl methyl ether in the presence of a Lewis acid catalyst, such as titanium tetrachloride. sci-hub.se This method provides the desired aldehyde, albeit typically in a lower yield compared to the Grignard-based route. sci-hub.se
Recent advancements have led to the development of one-pot procedures catalyzed by transition metals. Rhodium(I) complexes, for instance, can catalyze the formation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes. rsc.orgnih.gov This transformation proceeds via a sophisticated reaction cascade involving the head-to-tail homocoupling of the alkyne to form a gem-enyne intermediate, which then undergoes a "zipper" annulation to construct the bicyclic framework. rsc.orgnih.govsmolecule.com While this method produces highly substituted derivatives, it underscores the utility of transition metal catalysis in accessing the core Bicyclo[4.2.0]octa-1,3,5-triene skeleton.
The following table summarizes key synthetic routes to Bicyclo[4.2.0]octa-1,3,5-triene-7-carbaldehyde.
| Starting Material | Reagents | Key Steps | Yield | Ref. |
| 4-Bromobenzocyclobutene | 1. Mg, THF 2. DMF 3. NH₄Cl (aq) | Grignard formation, Formylation | 95% | mdpi.com |
| Benzocyclobutene | Dichloromethyl methyl ether, TiCl₄ | Lewis acid-catalyzed formylation | 70% | sci-hub.se |
| Terminal aryl alkynes | Rh(I) complex | Homocoupling, Zipper annulation | N/A | rsc.orgnih.gov |
Synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-one and Ketone Derivatives
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-one, also known as benzocyclobutenone, and its derivatives is crucial for accessing a range of functionalized bicyclic systems. A prominent and versatile method for their preparation is the [2+2] cycloaddition between a benzyne (B1209423) intermediate and a ketene (B1206846) equivalent. nih.gov
A concise approach starts from readily available 3-halophenol derivatives. The benzyne is generated in situ via dehydrohalogenation of the corresponding aryl halide using a strong, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP). This highly reactive intermediate is then trapped by an acetaldehyde (B116499) enolate, generated from n-butyllithium and THF, in a [2+2] cycloaddition. The resulting benzocyclobutenol intermediate is subsequently oxidized to the target benzocyclobutenone using standard oxidizing agents. This strategy is scalable and tolerates various functional groups.
Another innovative approach utilizes visible-light photocatalysis. This two-step procedure begins with (o-alkylbenzoyl)phosphonates. A visible-light-driven cyclization leads to the formation of phosphonate-substituted benzocyclobutenols. The phosphonate (B1237965) group then acts as a recyclable auxiliary and is eliminated upon treatment with a base, such as basic alumina, to furnish the desired benzocyclobutenone. acs.orgacs.org This method is notable for its mild conditions and ability to produce functionalized benzocyclobutenones that are challenging to synthesize via traditional routes. acs.org
Palladium-catalyzed intramolecular C-H functionalization offers another powerful route. For example, an intramolecular acylation of aldehydes with aryl bromides can be achieved, providing a highly efficient synthesis of various functionalized benzocyclobutenones from simple precursors. organic-chemistry.org
The table below outlines selected synthetic methodologies for benzocyclobutenone derivatives.
| Starting Material | Method | Key Steps | Reagents/Conditions | Ref. |
| 3-Halophenol derivative | Benzyne [2+2] Cycloaddition | Benzyne formation, Cycloaddition, Oxidation | 1. LiTMP 2. n-BuLi, THF 3. Oxidizing agent | |
| (o-Alkylbenzoyl)phosphonate | Visible-Light Photocatalysis | Photocyclization, Elimination | 1. Blue LED (425 nm) 2. Basic Al₂O₃ | acs.orgacs.org |
| Aldehyde with Aryl Bromide | Pd-catalyzed Acylation | Intramolecular C-H functionalization | Palladium catalyst | organic-chemistry.org |
Synthesis of Aza-Bicyclo[4.2.0]octatetraene Systems
The incorporation of nitrogen atoms into the Bicyclo[4.2.0]octa-1,3,5-triene framework leads to aza-analogs with distinct chemical properties. The synthesis of these heterocyclic systems often involves photochemical or cycloaddition strategies.
A notable example is the photochemical generation of the 2-azabicyclo[4.2.0]octa-4,7-diene skeleton. publish.csiro.aupublish.csiro.au This synthesis begins with the preparation of a 2-vinyl-1,2-dihydropyridine intermediate. The reaction of pyridine (B92270) with a vinyl Grignard reagent, such as vinyl magnesium bromide, in the presence of an alkyl chloroformate (e.g., ethyl chloroformate) regioselectively yields the N-alkoxycarbonyl-2-vinyl-1,2-dihydropyridine. publish.csiro.au Photochemical irradiation of this unstable dihydropyridine (B1217469), typically using 300 nm lamps in a solvent like dichloromethane, unexpectedly yields the ethyl 2-azabicyclo[4.2.0]octa-4,7-diene-2-carboxylate. publish.csiro.auresearchgate.net The proposed mechanism involves a cascade of electrocyclic reactions: an initial 6π-electrocyclic ring-opening of the dihydropyridine to a 1-azaoctatetraene, followed by an 8π-electrocyclization to an azacyclooctatriene, and a final 4π-electrocyclization to form the fused bicyclic product. publish.csiro.auresearchgate.net
Cycloaddition reactions also provide a pathway to diazabicyclo[4.2.0]octatriene systems. Cyclooctatetraene exists in equilibrium with its valence isomer, bicyclo[4.2.0]octa-2,4,7-triene. This bicyclic isomer is highly reactive in cycloaddition reactions and can form stable adducts with various dienophiles, including diazo compounds, leading to the formation of diazabicyclo[4.2.0] systems. researchgate.nettandfonline.com For instance, the reaction with dienophiles like dimethyl azodicarboxylate can yield adducts of the 3,4-diazabicyclo[4.2.0]octa-2,4,7-triene system. tandfonline.com
The following table details the photochemical synthesis of a representative aza-bicyclo[4.2.0]octadiene.
| Precursor | Reagents/Conditions | Product | Yield | Ref. |
| Pyridine | 1. Vinyl magnesium bromide, THF 2. Ethyl chloroformate, Et₂O 3. Photochemical irradiation (300 nm), CH₂Cl₂ | Ethyl 2-azabicyclo[4.2.0]octa-4,7-diene-2-carboxylate | N/A | publish.csiro.aupublish.csiro.au |
Adamantyl-Substituted Bicyclo[4.2.0]octa-1,3,5-trienols
The synthesis of adamantyl-substituted Bicyclo[4.2.0]octa-1,3,5-trienols combines the unique steric and electronic properties of the bulky adamantane (B196018) cage with the reactive benzocyclobutene core. A direct and effective method for creating these hybrid molecules is through a Grignard reaction. mdpi.comresearchgate.net
The synthesis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol is a representative example of this strategy. mdpi.com The process begins with the preparation of a benzocyclobutenyl Grignard reagent from 4-bromobenzocyclobutene and magnesium metal in THF, catalyzed by a crystal of iodine. mdpi.com This organometallic intermediate is then reacted with adamantan-2-one. The nucleophilic benzocyclobutenyl group adds to the carbonyl carbon of the adamantanone, and after an aqueous workup, the desired tertiary alcohol, 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, is obtained in good yield. mdpi.comresearchgate.net
This synthetic approach allows for the direct coupling of the two distinct carbocyclic frameworks, providing access to molecules with potential applications in materials science due to their inherent thermal stability and unique structural characteristics. mdpi.com
A summary of the synthesis of an adamantyl-substituted Bicyclo[4.2.0]octa-1,3,5-trienol is presented below.
| Starting Materials | Reagents | Reaction Conditions | Product | Yield | Ref. |
| 4-Bromobenzocyclobutene, Adamantan-2-one | 1. Mg, I₂, THF 2. Adamantan-2-one in THF 3. H₂O | 1. 25–40 °C, 1 h 2. 0–5 °C, then overnight | 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol | 70% | mdpi.comresearchgate.net |
Reactivity and Reaction Mechanisms
Pericyclic Reactions of the Bicyclo[4.2.0]octatetraene Framework
The Bicyclo[4.2.0]octatetraene core, also known as benzocyclobutadiene, is inherently unstable. However, its more saturated analog, benzocyclobutene (bicyclo[4.2.0]octa-1,3,5-triene), is a stable, isolable compound that serves as a key precursor for studying the system's pericyclic reactions. These reactions are primarily driven by the release of strain energy stored in the four-membered ring.
The hallmark pericyclic reaction of the benzocyclobutene framework is a thermal electrocyclic ring opening. Upon heating to temperatures around 180 °C or higher, the cyclobutene (B1205218) ring undergoes a conrotatory opening to form a highly reactive intermediate known as an o-xylylene (B1219910), or o-quinodimethane. wikipedia.org This process transiently disrupts the aromaticity of the benzene (B151609) ring, making the reverse ring-closing reaction highly favorable. wikipedia.org
The activation energy for this ring-opening can be significantly influenced by substituents on the four-membered ring. A systematic study using density functional theory (DFT) calculated that substituents can lower the activation energy barrier by 8% to 69% compared to the unsubstituted parent compound, primarily due to electronic effects. researchgate.net This facilitates the generation of the o-xylylene intermediate under milder conditions. The stereochemistry of this conrotatory process is governed by the Woodward-Hoffmann rules. researchgate.net
| Reaction Type | Conditions | Process | Intermediate/Product | Key Features |
|---|---|---|---|---|
| Thermal Ring Opening | Heating (~180 °C) | Conrotatory Electrocyclization | o-Xylylene | Reversible; driven by strain release. wikipedia.org |
| Photochemical Ring Opening | UV Irradiation | Electrocyclization | o-Xylylene | Can generate stable intermediates in rigid media at low temperatures. ibm.com |
| Thermal Ring Closing | Spontaneous | Conrotatory Electrocyclization | Benzocyclobutene | Favored due to restoration of aromaticity. wikipedia.org |
The highly reactive o-xylylene intermediates generated from the electrocyclic ring-opening of benzocyclobutene derivatives are potent dienes for Diels-Alder reactions. When a suitable dienophile is present as part of a substituent on the benzocyclobutene skeleton, the ring-opening can be followed by a rapid intramolecular Diels-Alder (IMDA) cycloaddition. wikipedia.orgresearchgate.net
This reaction sequence has proven to be a powerful strategy in the total synthesis of complex natural products. nih.gov The cascade begins with the thermal generation of the o-xylylene, which is then trapped by an internal π-system to construct intricate polycyclic frameworks. This elegant approach leverages the inherent reactivity of the strained ring to build molecular complexity in a single, thermally-induced step.
Reactivity at the Hydroxyl Group and its Transformations
The hydroxyl group at the 7-position of the bicyclic framework is a secondary alcohol, and its reactivity is characteristic of such functionalities, albeit with considerations for the stability of the underlying strained ring system.
The 7-hydroxyl group readily participates in standard alcohol derivatization reactions such as etherification and esterification.
Etherification: Ethers can be synthesized under typical conditions, for example, via the Williamson ether synthesis, which involves deprotonation of the alcohol with a base followed by reaction with an alkyl halide. Care must be taken to use conditions that are not strongly acidic or require high temperatures, which could promote the undesired ring-opening of the benzocyclobutene core. researchgate.net
Esterification: Esters are commonly formed through reaction with carboxylic acids or their derivatives. The Fischer esterification, an acid-catalyzed reaction with a carboxylic acid, is a viable method, though the acidic conditions must be controlled to prevent degradation. byjus.commasterorganicchemistry.comlibretexts.org Milder, non-acidic methods like the Steglich esterification, using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), are often preferred for sensitive substrates. commonorganicchemistry.com Reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base is also an effective route. byjus.com
| Reaction | Typical Reagents | Product | Considerations |
|---|---|---|---|
| Etherification (Williamson) | NaH, RX (Alkyl Halide) | 7-Alkoxy-bicyclo[4.2.0]octa-1,3,5-triene | Avoids harsh acidic conditions. |
| Esterification (Fischer) | R'COOH, H⁺ catalyst | 7-Acyloxy-bicyclo[4.2.0]octa-1,3,5-triene | Risk of acid-induced ring opening. researchgate.net |
| Esterification (Steglich) | R'COOH, DCC, DMAP | 7-Acyloxy-bicyclo[4.2.0]octa-1,3,5-triene | Mild conditions suitable for sensitive substrates. commonorganicchemistry.com |
| Oxidation | MnO₂, Dess-Martin Periodinane | Bicyclo[4.2.0]octa-1,3,5-trien-7-one | Yields the corresponding ketone. researchgate.net |
Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ol is the enol tautomer of bicyclo[4.2.0]octa-1,3,5-trien-7-one (benzocyclobutenone). Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.orglibretexts.org
The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.orgoregonstate.edu For most simple carbonyl compounds, the keto-enol equilibrium strongly favors the keto form. libretexts.orglibretexts.org This preference is primarily due to the greater thermodynamic stability of a carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org In the case of benzocyclobutenone, the keto form is expected to be the predominant species at equilibrium. However, the enol form, while present in a small amount, is highly reactive and can serve as a key intermediate in reactions occurring at the alpha-carbon. libretexts.org The equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.com
Electrophilic and Nucleophilic Reactions on the Aromatic and Bicyclic Systems
The fusion of the strained cyclobutene ring significantly modifies the typical reactivity of the benzene ring.
Electrophilic Reactions: While benzene readily undergoes electrophilic aromatic substitution, the benzocyclobutene system is much more sensitive. wikipedia.org Attempts to perform reactions like bromination or Friedel-Crafts acylation often lead to low yields of the desired substituted product. researchgate.net A major competing pathway is the acid-catalyzed cleavage of the strained four-membered ring, which is promoted by the hydrogen halides generated as byproducts during the substitution reaction. researchgate.net This sensitivity makes electrophilic functionalization of the aromatic ring challenging.
Nucleophilic Reactions: The electron-rich nature of the benzene ring makes it inherently unreactive towards nucleophiles unless activated by strong electron-withdrawing groups. In the case of the keto tautomer, benzocyclobutenone, the electron-deficient enone moiety makes the carbonyl carbon an excellent electrophile for nucleophilic addition. nih.gov Nucleophilic substitution on the aromatic ring itself is generally unfavorable. However, in highly halogenated derivatives, such as perchlorobenzocyclobutene, nucleophilic substitution can occur, first on the benzene nucleus and subsequently on the four-membered ring. ias.ac.in
Electrophilic Aromatic Substitution on the Benzene Moiety
The benzene ring within this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. evitachem.commasterorganicchemistry.com The general mechanism for EAS involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile (E+) | Expected Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | A mixture of nitro-substituted isomers |
| Halogenation | Br⁺, Cl⁺ | A mixture of halogen-substituted isomers |
Reactions Involving the Cyclobutadiene (B73232) Ring (e.g., Cycloadditions)
The cyclobutadiene portion of the parent compound, benzocyclobutadiene, is highly reactive and readily participates in cycloaddition reactions, often acting as a dienophile. wikipedia.orgchegg.com This high reactivity is a direct consequence of the anti-aromatic character and ring strain of the four-membered ring. stackexchange.com this compound is expected to exhibit similar reactivity.
Notably, benzocyclobutadiene is known to dimerize or polymerize readily and participate as a dienophile in Diels-Alder reactions. wikipedia.orgchegg.com The presence of the hydroxyl group may sterically and electronically modulate this reactivity, but the fundamental pathways remain accessible. For instance, in a [4+2] cycloaddition (Diels-Alder reaction), the cyclobutene double bond acts as the dienophile, reacting with a suitable diene.
Table 2: Representative Cycloaddition Reactions
| Reaction Type | Reactant | Role of Bicyclo[4.2.0]octatetraene Moiety | Product Type |
|---|---|---|---|
| [4+2] Cycloaddition | Cyclopentadiene | Dienophile | Tricyclic adduct |
| [4+2] Cycloaddition | 1,3-Butadiene | Dienophile | Fused cyclohexene (B86901) derivative |
Rearrangement Processes
Bicyclo[4.2.0]octatetraene systems are prone to various rearrangement processes, driven by the release of ring strain and the attainment of more stable electronic configurations. These rearrangements can be initiated thermally or photochemically.
Sigmatropic Rearrangements in Bicyclo[4.2.0]octatetraene Systems
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a conjugated system. stereoelectronics.orglibretexts.org In systems related to Bicyclo[4.2.0]octa-2,4-dienes, the possibility of chegg.com sigmatropic shifts has been explored through computational and experimental studies. researchgate.netfigshare.com These studies suggest that while a concerted chegg.com shift has a high energy barrier, a stepwise, biradical-mediated pathway may be feasible, particularly with appropriate substitution. figshare.com For this compound, such rearrangements could involve the migration of a hydrogen atom or the hydroxyl group, although these would compete with other reactive pathways.
Thermally Induced Rearrangements
Thermal activation of benzocyclobutadiene derivatives typically leads to the electrocyclic ring-opening of the four-membered ring. This process generates a highly reactive ortho-xylylene (or ortho-quinodimethane) intermediate. In the case of benzocyclobutenones, which are structurally related to the subject compound, thermolysis results in the formation of a vinylketene. nih.gov
For this compound, heating is expected to induce a similar 4π-electrocyclic ring opening. This would transform the bicyclic system into a transient vinylketene-like species. This intermediate is not typically isolated but can be trapped in situ by various reagents, leading to the formation of new ring systems and complex molecules. This ring-opening is a key step in the application of benzocyclobutene derivatives in polymer synthesis, where the ortho-xylylene intermediate undergoes subsequent polymerization or cross-linking reactions.
Table 3: Summary of Rearrangement Processes
| Rearrangement Type | Conditions | Key Intermediate | Potential Outcome(s) |
|---|---|---|---|
| Sigmatropic Rearrangement | High Temperature | Biradical species | Isomerization, migration of substituents |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy (Infrared and Raman)
Detailed experimental Infrared (IR) and Raman spectra with assignments of vibrational frequencies for Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ol are unavailable. The characterization of its specific vibrational modes has not been reported.
Characterization of Functional Groups and Bond Stretches
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. For a compound like Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group and the aromatic carbon-carbon bonds. The -OH stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration would be observed in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region.
In the ¹H NMR spectrum of this derivative, the aromatic protons of the benzocyclobutene moiety appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The protons on the cyclobutene (B1205218) ring are more shielded and would be expected to resonate at higher field.
The ¹³C NMR spectrum provides information on the different carbon environments. For 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, the aromatic carbons show signals in the δ 120-150 ppm range, with the carbons of the fused cyclobutene ring appearing at higher field. The carbon bearing the hydroxyl group (C-OH) is typically found in the δ 60-80 ppm region.
Table 1: Representative ¹H and ¹³C NMR Data for the Bicyclo[4.2.0]octa-1,3,5-triene Moiety in a Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.09 - 7.43 | 119.7 - 123.9 |
| Aromatic Quaternary C | - | 144.2 - 146.0 |
| Cyclobutene CH₂ | 3.20 | ~29.5 |
| C-OH | - | 76.0 |
Data inferred from 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol.
Insights into Molecular Conformation and Intermolecular Interactions
The conformation of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol is dictated by the fusion of the planar, aromatic benzene ring with the strained, non-planar cyclobutane (B1203170) ring. This fusion results in a rigid, bicyclic structure. The planarity of the benzene ring is largely maintained, while the cyclobutane ring is puckered.
Intermolecular interactions in the solid state are expected to be dominated by hydrogen bonding involving the hydroxyl group. The -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks of molecules. These hydrogen bonds play a crucial role in determining the crystal packing and the physical properties of the compound, such as its melting point.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported, the structure of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol has been determined by X-ray diffraction. smolecule.com
This analysis confirms the fusion of the benzene and cyclobutene rings. smolecule.com The bond lengths and angles within the benzocyclobutene core are consistent with a strained bicyclic system. The benzene ring exhibits typical aromatic bond lengths, while the bonds in the four-membered ring are elongated compared to a typical cyclobutane, a consequence of the ring strain. The study of this derivative also reveals the presence of intermolecular hydrogen bonds involving the hydroxyl group, which dictates the packing of the molecules in the crystal lattice. smolecule.com
Table 2: Selected Bond Lengths from the X-ray Crystal Structure of a Bicyclo[4.2.0]octa-1,3,5-triene Derivative
| Bond | Length (Å) |
| C-O (hydroxyl) | 1.460 |
| C=C (aromatic) | 1.382 - 1.412 |
| C-C (cyclobutene) | 1.518 - 1.579 |
Data from 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol. smolecule.com
Photophysical and Photochemical Properties of Related Bicyclo[4.2.0]octatetraene Systems
Bicyclo[4.2.0]octatetraene, also known as benzocyclobutadiene, is a fascinating molecule from a photophysical and photochemical perspective due to the interplay between its aromatic benzene ring and anti-aromatic cyclobutadiene (B73232) ring. wikipedia.org This fusion leads to unique electronic properties and reactivity. wikipedia.org
The ground state of benzocyclobutadiene is a non-aromatic system. wikipedia.org However, theoretical studies suggest that its excited states may exhibit different degrees of aromaticity or anti-aromaticity. researchgate.netnih.gov This concept of excited-state aromaticity can have a profound impact on the molecule's behavior upon photoexcitation, potentially driving conformational changes and influencing its reactivity. acs.org
The photochemistry of bicyclo[4.2.0]octatetraene systems is characterized by their propensity to undergo various transformations, including cycloaddition reactions and electrocyclic ring-opening to form o-xylylene (B1219910) intermediates. These highly reactive intermediates can be trapped by dienophiles in [4+2] cycloaddition reactions.
Photochemical methods are also employed in the synthesis of bicyclo[4.2.0]octane systems. For instance, photochemical [2+2] cycloadditions between cyclohexenones and alkenes can be used to construct the bicyclic framework. smolecule.com Furthermore, the photochemical interconversion between cyclooctatetraene (B1213319) and its valence isomer, bicyclo[4.2.0]octa-2,4,7-triene, is a well-studied process. acs.org
The presence of substituents on the bicyclo[4.2.0]octatetraene core can significantly influence its photophysical and photochemical properties. Electron-donating or withdrawing groups can alter the energy levels of the molecular orbitals, affecting the absorption and emission characteristics, as well as the quantum yields of photochemical reactions.
Research Applications and Broader Scientific Significance
Role as a Building Block in Complex Organic Synthesis
The benzocyclobutene (BCB) core is a versatile building block in synthetic organic chemistry, primarily due to its ability to undergo thermal electrocyclic ring-opening to generate o-xylylene (B1219910) (also known as o-quinodimethane). researchgate.netwikipedia.org This reactive intermediate can be trapped in various ways, most notably through cycloaddition reactions, to construct complex molecular architectures. wikipedia.org
Upon heating to temperatures typically above 180°C, the four-membered ring of a benzocyclobutene derivative like Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ol opens in a conrotatory fashion to form the o-xylylene intermediate. wikipedia.org This diene is highly reactive in [4+2] cycloaddition (Diels-Alder) reactions. By reacting it with a suitable dienophile, the aromaticity of the benzene (B151609) ring is restored, leading to the formation of a new, annulated six-membered ring. This strategy is a powerful method for assembling diverse polycyclic and heterocyclic frameworks that are challenging to access through other means. researchgate.net
The bicyclo[4.2.0]octane core is a central structural feature in several families of complex natural products. Synthetic strategies targeting these molecules often leverage the unique reactivity of this scaffold.
Endiandric Acids: The total synthesis of endiandric acids represents a classic application of pericyclic reaction cascades. rsc.orgnih.gov The biosynthesis of these molecules is proposed to involve an 8π/6π-electrocyclization cascade of a linear tetraene, which forms the key bicyclo[4.2.0]octadiene intermediate. nih.govrsc.org Synthetic chemists have mimicked this approach, demonstrating that a bicyclo[4.2.0]octadiene aldehyde can be elaborated through olefination and a subsequent intramolecular Diels-Alder reaction to furnish the complex tetracyclic core of endiandric acid J. rsc.orgnih.govresearchgate.net
Kingianins: This family of natural products features a dimeric structure derived from bicyclo[4.2.0]octadiene monomers. ed.ac.uk Total syntheses of kingianins A, D, and F have been achieved, featuring the dimerization of a functionalized bicyclo[4.2.0]octadiene precursor. ed.ac.ukacs.org The core bicyclo[4.2.0]octane motif can be constructed using various methods, including enantioselective Diels-Alder reactions involving highly reactive cyclobutenones or non-biomimetic [2+2] ketene (B1206846) cycloaddition reactions. thieme-connect.comrsc.orgacgpubs.orgresearchgate.net These approaches provide rapid access to the key monomer, which can then be dimerized to yield the final natural product. thieme-connect.comthieme-connect.com
Contributions to Materials Science and Polymer Chemistry
The unique thermal reactivity of the benzocyclobutene (BCB) group has made it a cornerstone for the development of high-performance thermosetting polymers, particularly for the microelectronics industry. researchgate.netdntb.gov.uaacs.org
The thermal ring-opening of the BCB moiety to form o-xylylene is the key reaction for polymerization. researchgate.net This intermediate can react with itself or with other unsaturated groups (like vinyl groups) to form a highly cross-linked polymer network. nih.gov This curing process occurs without the release of any volatile byproducts, which is a significant advantage in the fabrication of microelectronic devices. acs.org
Polymers incorporating BCB groups in their main or side chains can be designed as thermopolymerizable composites. researchgate.net Furthermore, photosensitive BCB polymer formulations have been developed, often based on divinylsiloxane-bis-benzocyclobutene (DVS-BCB). researchgate.net These systems can be patterned using photolithography and subsequently cured thermally, combining the benefits of photo-patterning with the excellent final properties of the BCB thermoset. rsc.org
BCB-based polymers are renowned for their exceptional combination of thermal stability and dielectric properties, making them ideal for applications as insulating layers in integrated circuits, electronic packaging, and high-frequency printed wiring boards. researchgate.netacs.orgtaylorandfrancis.com
The cross-linked hydrocarbon network results in materials with:
Low Dielectric Constant (k): The low polarity of the polymer structure leads to low dielectric constants, often below 2.8, which helps to reduce signal delay and power dissipation in microchips. researchgate.netrsc.orgproquest.comumich.edu
High Thermal Stability: The highly cross-linked network provides excellent thermal stability, with glass transition temperatures (Tg) often exceeding 350°C and thermal decomposition temperatures above 450°C. nih.govproquest.comresearchgate.net
Low Moisture Absorption: The hydrophobic nature of the polymer minimizes water uptake, ensuring stable dielectric performance in various environments. researchgate.netacs.org
The properties can be tuned by incorporating other chemical groups, such as siloxanes, which can improve processability and enhance thermal resistance even further. nih.govscispace.com
| Polymer System | Glass Transition Temp. (Tg) | Decomposition Temp. (Td5) | Dielectric Constant (k) | Reference |
|---|---|---|---|---|
| DVS-bis-BCB Silicone Resin | > 350 °C | 443.6 °C | ≤ 2.65 (@ 2-20 GHz) | proquest.com |
| Hyperbranched BCB-Polysiloxane | Not Reported | 512 °C | 2.70 (@ 1 MHz) | nih.gov |
| BCB-Polysiloxane (Photosensitive) | Not Reported | > 507 °C | 2.79 | rsc.org |
| CYC-BCB Polymer | Not Reported | > 450 °C | < 2.8 (@ 1 MHz) | researchgate.net |
Fundamental Contributions to Physical Organic Chemistry
The chemistry of this compound and related benzocyclobutene structures provides a rich platform for studying fundamental concepts in physical organic chemistry.
The foremost contribution is the study of the electrocyclic ring-opening of the strained cyclobutene (B1205218) ring. wikipedia.org This reaction is a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules, proceeding thermally in a conrotatory manner. researchgate.net Computational and experimental studies of this process and related electrocyclizations, such as the interconversion of cyclooctatriene and bicyclo[4.2.0]octadiene, provide deep insights into reaction mechanisms, transition state geometries, and activation energy barriers. capes.gov.brresearchgate.net
The generation and trapping of the fleeting o-xylylene intermediate have allowed for extensive investigation into the reactivity of such species. acs.orgibm.comnih.gov The high efficiency of its participation in Diels-Alder reactions highlights its potent diene character. researchgate.net Furthermore, the study of substituent effects on the ring-opening temperature and reaction kinetics has provided a quantitative understanding of how electronics and sterics influence the stability of strained rings and the progress of pericyclic reactions. researchgate.netrsc.org
Understanding of Aromaticity, Antiaromaticity, and Non-classical Aromatic Systems
The parent molecule, benzocyclobutadiene, is a cornerstone for understanding the interplay between aromatic and anti-aromatic systems. wikipedia.orgstackexchange.com The benzene ring possesses aromatic character, conferring a degree of stabilization, while the fused cyclobutadiene (B73232) ring is anti-aromatic, which is a source of significant destabilization. wikipedia.orgstackexchange.com This juxtaposition results in a molecule that is neither truly aromatic nor anti-aromatic but is classified as non-aromatic with a dominant anti-aromatic character influencing its reactivity. stackexchange.com
The introduction of a hydroxyl group at the 7-position of the cyclobutadiene ring would be expected to modulate the electronic structure of the entire system. The oxygen atom of the hydroxyl group, through its lone pairs, can participate in resonance with the pi system of the cyclobutadiene ring. This interaction could potentially alter the degree of anti-aromaticity of the four-membered ring and, in turn, affect the aromaticity of the fused benzene ring. Theoretical studies on substituted benzocyclobutadienes have shown that the nature of the substituent can indeed influence the delicate balance of aromaticity within the molecule.
Elucidation of Pericyclic Reaction Mechanisms
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. ebsco.comwikipedia.org Benzocyclobutadiene is known to be highly reactive and readily undergoes pericyclic reactions, most notably dimerization through a Diels-Alder reaction where one molecule acts as a diene and the other as a dienophile. wikipedia.org This high reactivity is a direct consequence of the strain and anti-aromatic character of the cyclobutadiene ring.
The presence of a hydroxyl group in this compound would likely influence the course of such pericyclic reactions. The hydroxyl group could exert both electronic and steric effects on the transition state of the reaction. Electronically, it could alter the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the diene and dienophile components, thereby affecting the reaction rate. Sterically, the hydroxyl group could direct the regioselectivity of the cycloaddition, favoring the formation of one regioisomer over another. Studying the pericyclic reactions of this and other functionalized benzocyclobutadienes, even computationally, could provide deeper insights into the mechanisms of these fundamental organic transformations.
Future Research Directions in this compound Chemistry
The significant challenges associated with the synthesis and handling of this compound define the future directions of research in this area.
Exploration of Novel Synthetic Pathways
The development of synthetic routes to generate and trap transient molecules like this compound is a primary goal. Current methods for generating benzocyclobutadiene often involve the elimination or cycloreversion of more stable precursors. Adapting these methods to produce the hydroxylated derivative would be a significant synthetic achievement. This could involve, for example, the synthesis of a stable precursor already containing the hydroxyl group, which upon thermolysis or photolysis would release the target molecule. The successful synthesis of related, more stable hydroxy-functionalized bicyclic systems, such as (±)-7-Hydroxylycopodine, showcases the potential for complex synthetic strategies in this field, albeit for significantly more stable targets. nih.govnih.gov
Advanced Computational Modeling and Prediction of Properties
Given the experimental difficulties, advanced computational modeling will continue to be an indispensable tool for studying this compound. mdpi.com High-level quantum mechanical calculations can be employed to predict its geometric structure, spectroscopic signatures (such as NMR and IR spectra), and thermodynamic stability. Furthermore, computational methods can be used to map out the potential energy surfaces of its reactions, providing insights into reaction mechanisms and predicting the structures of its decomposition or dimerization products. Such theoretical studies can guide future experimental efforts by identifying the most promising synthetic targets and reaction conditions.
Investigation of Functionalized Derivatives for Specific Material Applications
While this compound itself is too unstable for practical applications, the study of its functionalized derivatives could pave the way for the development of novel materials. The hydroxyl group can serve as a handle for further chemical modifications, allowing for the attachment of other functional groups. For instance, incorporating the benzocyclobutadiene core into a polymer backbone could lead to materials with interesting electronic or thermal properties. The reactivity of the strained ring system could be harnessed for cross-linking applications in polymer chemistry. The development of functionalized materials from reactive intermediates is an active area of research, with potential applications in electronics and materials science.
Q & A
Basic Research Questions
Q. What are common synthetic routes for bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-ol derivatives, and how are reaction conditions optimized?
- Methodology : A typical route involves cyclization of substituted precursors. For example, 5-methoxy derivatives are synthesized via iodophenyl triflate intermediates, followed by lithium-mediated cyclization (e.g., butyllithium in hexanes) . Reaction optimization includes temperature control (e.g., −78°C to room temperature), inert atmospheres, and purification via column chromatography. Scaling up requires catalyst efficiency and solvent selection (e.g., dichloromethane for methanesulfonyl chloride reactions) .
Q. How is the bicyclic structure of this compound confirmed experimentally?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (HRMS) are critical. For example, stereochemical confirmation (e.g., Z/E configurations in derivatives) is achieved via nOe NMR experiments . Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Q. What basic chemical reactions does this compound undergo?
- Methodology : The hydroxyl group enables nucleophilic substitution (e.g., mesylation with methanesulfonyl chloride) . The bicyclic framework participates in Diels-Alder reactions due to conjugated dienes, while methoxy or fluorine substituents modulate reactivity (e.g., electron-withdrawing groups reduce ring-opening rates) .
Advanced Research Questions
Q. How do substituent positions (e.g., methoxy vs. hydroxyl groups) affect the compound’s reactivity and biological activity?
- Methodology : Comparative studies using analogs (e.g., 5-methoxy vs. 7-hydroxy derivatives) reveal substituent effects. For instance:
- Methoxy groups : Enhance electron density, increasing stability in cycloaddition reactions .
- Hydroxyl groups : Improve hydrogen-bonding interactions in enzyme inhibition assays .
- Data analysis : Use computational tools (e.g., DFT calculations) to correlate substituent effects with experimental outcomes .
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Methodology :
- Contradiction example : Discrepancies in melting points (e.g., 55°C for 4-methoxy derivatives vs. variable reports) .
- Resolution : Validate purity via HPLC, replicate synthesis under standardized conditions, and cross-reference with crystallographic data (if available). For stereoisomers, use chiral chromatography or nOe NMR .
Q. What strategies are effective for achieving stereoselective synthesis of this compound derivatives?
- Methodology :
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Hoveyda-Grubbs II) induce enantioselectivity in ring-closing metathesis .
- Steric control : Bulky substituents (e.g., tert-butyl groups) direct regioselectivity in cyclization steps .
- Kinetic vs. thermodynamic control : Adjust reaction temperatures to favor desired stereoisomers .
Q. How can computational chemistry predict the stability and reactivity of this compound in drug design?
- Methodology :
- Molecular docking : Simulate binding affinities to target proteins (e.g., kinases) using software like AutoDock .
- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Solvent effects : Use COSMO-RS models to predict solubility and reaction pathways in different solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
